Thyroid Hormone Receptor Antagonist, 1-850 (also known as TR Antagonist or 2-(2-(-(4-Nitrophenyl)-4-piperidinylidene)acetyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazine Carboxamide)) is a small molecule that acts as a selective and high-affinity antagonist for the Thyroid Hormone Receptor (TR) [, ]. It competitively binds to the TR, particularly TRα and TRβ isoforms, with an Inhibitory Concentration (IC50) of 1.5 µM, thereby blocking the binding of the natural thyroid hormone, Triiodothyronine (T3) []. This competitive inhibition disrupts the T3-mediated interaction between TRα and the Nuclear Receptor Coactivator (NRC), ultimately preventing the stimulation of gene expression regulated by the thyroid hormone pathway [].
Thyroid Hormone Receptor Antagonist, 1-850, is primarily used as a research tool to investigate the role of thyroid hormone signaling in various biological processes. Here are some specific applications:
Thyroid Hormone Receptor Antagonist (1-850) is a synthetic compound designed to inhibit the action of thyroid hormones by targeting thyroid hormone receptors. These receptors are critical nuclear proteins that mediate the effects of thyroid hormones on gene expression, influencing various physiological processes such as metabolism, growth, and development. The compound is part of a broader category of thyroid hormone receptor antagonists, which have gained attention for their potential therapeutic applications, particularly in treating conditions like hyperthyroidism.
TR-Antagonist 1-850 competitively binds to both TRα and TRβ subtypes, preventing the binding of T3, the natural thyroid hormone ligand []. This blocks the activation of TR-mediated gene expression pathways in cells. Studies suggest a 1000-fold lower affinity for TRα compared to T3 in intact cells, indicating potential selectivity towards TRβ [].
Thyroid Hormone Receptor Antagonist (1-850) functions primarily through competitive inhibition at the binding site of thyroid hormones on their respective receptors. This antagonist activity disrupts the normal transcriptional activity mediated by thyroid hormones, thereby altering downstream gene expression. The compound's interaction with the receptor can lead to conformational changes that prevent coactivator binding, further inhibiting transcriptional activation .
The biological activity of Thyroid Hormone Receptor Antagonist (1-850) has been demonstrated in various in vitro studies. It effectively blocks the action of triiodothyronine (T3), the active form of thyroid hormone, by preventing its binding to thyroid hormone receptors. This antagonistic action has implications for managing hyperthyroid conditions, where excessive thyroid hormone activity can lead to detrimental health effects . Additionally, studies have shown that this compound can influence metabolic pathways and gene expression profiles associated with thyroid function .
The synthesis of Thyroid Hormone Receptor Antagonist (1-850) typically involves multi-step organic reactions that incorporate specific functional groups known to interact with thyroid hormone receptors. While detailed synthetic pathways are proprietary and not widely published, general methods may include:
These synthetic strategies aim to optimize yield and purity while ensuring the compound retains its biological activity.
Thyroid Hormone Receptor Antagonist (1-850) has potential applications in:
Interaction studies involving Thyroid Hormone Receptor Antagonist (1-850) have utilized techniques such as yeast two-hybrid assays and mammalian cell models to evaluate its binding affinity and functional antagonism against thyroid hormones. These studies reveal that 1-850 competes effectively with T3 for receptor binding and alters coactivator recruitment dynamics, underscoring its potential as a therapeutic agent in managing thyroid-related disorders .
Several compounds exhibit similar antagonistic properties against thyroid hormone receptors. Here are a few notable examples:
Compound Name | Unique Features | Comparison with 1-850 |
---|---|---|
Amiodarone | Primarily used as an antiarrhythmic drug; also affects thyroid function | Shares antagonist properties but is not selective for TRs |
Bisphenol A | Environmental estrogen; disrupts endocrine function | Acts as an antagonist but also has estrogenic effects |
NH-3 | First reported TR antagonist effective in vivo | Similar mechanism but different chemical structure |
MLS 389544 | Designed specifically for TR antagonism | More selective than 1-850 |
Thyroid Hormone Receptor Antagonist (1-850) stands out due to its targeted design aimed specifically at treating hyperthyroidism while minimizing off-target effects commonly associated with other compounds like amiodarone.
The discovery of Thyroid Hormone Receptor Antagonist (1-850) emerged from efforts to address limitations in hyperthyroidism treatment, which historically relied on therapies targeting thyroid hormone synthesis or peripheral conversion. In 2003, Schapira et al. pioneered a computational approach to identify small-molecule antagonists of the thyroid hormone receptor (TR) ligand-binding domain. Using a virtual screening algorithm, they evaluated over 250,000 compounds from chemical libraries, prioritizing molecules predicted to bind TR in an antagonist conformation. This led to the identification of 14 active compounds, with 1-850 exhibiting the highest affinity (IC50 = 1.5 µM in HeLa cells).
The virtual screening protocol involved:
Key computational findings included:
Second-generation analogs (e.g., D1–D4) were synthesized to enhance binding affinity:
Derivative | Structural Modification | IC50 (µM) |
---|---|---|
1-850 | Parent compound | 1.5 |
D1 | 4-Chlorophenyl urea | 0.9 |
D2 | 3-Trifluoromethyl phenyl | 0.7 |
D3 | 2-Naphthyl | 0.5 |
D4 | 4-Cyanophenyl | 0.4 |
Derivatives showed improved potency due to enhanced hydrophobic interactions with TR’s ligand-binding pocket.